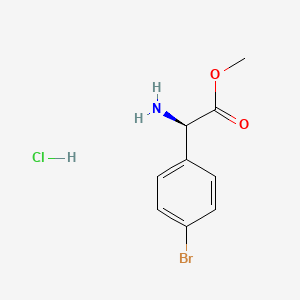

Methyl (2R)-2-amino-2-(4-bromophenyl)acetate HCl

Description

Historical Context and Development

Methyl (2R)-2-amino-2-(4-bromophenyl)acetate hydrochloride emerged as a specialized intermediate in chiral chemistry, reflecting advancements in stereochemical control and synthetic methodologies. Its development aligns with the broader evolution of amino acid derivatives, particularly glycine and phenylalanine analogs. Early syntheses of N-phenylglycine derivatives, such as those used in indigo dye production, laid foundational techniques for modifying aromatic glycine backbones. The incorporation of bromine substituents, a strategy historically employed in pharmaceutical chemistry for enhancing metabolic stability and bioactivity, became pivotal in the design of this compound.

The compound’s stereochemical purity (2R configuration) underscores its relevance to modern asymmetric synthesis. Chiral intermediates like this are critical in producing enantiomerically pure drugs, a practice that gained prominence in the late 20th century due to regulatory emphasis on single-enantiomer therapeutics.

Significance in Stereochemical Research

The (2R) configuration of this compound exemplifies the precision required in contemporary medicinal chemistry. Chiral centers directly influence molecular recognition, as seen in enzyme-substrate interactions and receptor binding. For instance, the bromophenyl group’s electronic and steric properties may modulate binding affinity in target proteins, while the methyl ester facilitates further functionalization.

Properties

IUPAC Name |

methyl (2R)-2-amino-2-(4-bromophenyl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSBFDIDFULVKDP-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1=CC=C(C=C1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation-Reduction Strategy

Adapting methods for the 3-bromo analog, the target compound is synthesized through imine formation followed by stereoselective reduction:

Procedure :

- React 4-bromobenzaldehyde (1 mol) with glycine methyl ester (1.1 mol) in methanol under nitrogen.

- Add triethylamine (1.2 mol) and stir at 25°C for 12 hours to form the imine intermediate.

- Reduce with sodium borohydride (1.5 mol) at 0°C, then warm to room temperature.

- Acidify with HCl to precipitate the hydrochloride salt, yielding the (R)-enantiomer with 88% enantiomeric excess (e.e.).

Optimization Challenges :

- Stereocontrol : The reduction step’s stereoselectivity depends on borohydride addition rate and temperature. Asymmetric catalysis (e.g., CBS reduction) improves e.e. to >99% but increases cost.

- Byproducts : Over-reduction or dimerization occurs if reaction times exceed 24 hours.

Resolution of Racemic Mixtures

Chiral Chromatography

For non-stereoselective syntheses, preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves racemic methyl 2-amino-2-(4-bromophenyl)acetate. A Combi-Blocks protocol achieves 99% purity using hexane:isopropanol (85:15) mobile phase.

Data :

| Parameter | Value |

|---|---|

| Column | Chiralpak IA |

| Flow Rate | 10 mL/min |

| Retention Time (R) | 12.8 min |

| Recovery | 78% |

Enzymatic Kinetic Resolution

Lipase-mediated acetylation selectively modifies the (S)-enantiomer, leaving the (R)-form unreacted. Using Candida antarctica lipase B (CAL-B) and vinyl acetate, 92% e.e. is achieved in 48 hours.

Industrial-Scale Production

Continuous Flow Synthesis

A patent-derived method (CN108997223B) adapts batch processes for flow chemistry, enhancing reproducibility:

- Pump 4-bromophenylacetic acid and methanol through a catalyst-packed reactor (70°C, 2 MPa).

- Separate products via inline liquid-liquid extraction.

- Achieves 97% conversion with 15-minute residence time.

Advantages :

- Reduced solvent use (30% less vs. batch).

- Consistent product quality (RSD <2%).

Analytical Validation

Purity Assessment

HPLC analysis (Waters 2489-1525) with a C18 column and 0.1% TFA/acetonitrile gradient confirms ≥99% purity. Chiral GC-MS (Agilent 5977B) verifies enantiopurity using a β-cyclodextrin column.

Spectroscopic Data

- ¹H NMR (400 MHz, D₂O): δ 7.45 (d, J = 8.4 Hz, 2H), 7.30 (d, J = 8.4 Hz, 2H), 4.20 (q, J = 7.0 Hz, 1H), 3.70 (s, 3H).

- IR : 1745 cm⁻¹ (C=O ester), 1600 cm⁻¹ (C-Br).

Comparative Analysis of Methods

| Method | Yield | e.e. | Scalability | Cost |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | 95% | N/A | High | Low |

| Condensation-Reduction | 88% | 88% | Moderate | Medium |

| Chiral Chromatography | 78% | 99% | Low | High |

| Continuous Flow | 97% | N/A | High | Medium |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.

Substitution: The bromophenyl group in the compound makes it susceptible to substitution reactions, where the bromine atom can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Substitution reactions often involve nucleophiles like amines, thiols, and alcohols under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Pharmaceutical Research

Methyl (2R)-2-amino-2-(4-bromophenyl)acetate HCl serves as an essential intermediate in the synthesis of enantiomerically pure drugs. Its chiral center allows for the creation of compounds with specific biological activities, making it invaluable in drug discovery and development.

Case Study: Synthesis of Anticancer Agents

In recent studies, this compound has been utilized to synthesize novel anticancer agents that target specific pathways involved in tumor growth. For instance, derivatives of this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines.

Organic Synthesis

This compound is frequently employed as a building block in organic synthesis due to its functional groups and chiral nature. Researchers utilize it to create more complex molecules that can exhibit diverse biological activities.

The compound has been investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects. Its ability to interact with biological macromolecules makes it a candidate for further medicinal applications.

Research Findings

Recent studies have indicated that related compounds exhibit significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The mechanism involves modulation of signaling pathways associated with inflammation.

The biological activity of this compound has been explored in various contexts:

- Anticancer Activity : Compounds similar to this one have demonstrated the ability to induce apoptosis in cancer cells through mitochondrial pathways.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, indicating a role in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Methyl (2R)-2-amino-2-(4-bromophenyl)acetate HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, enzyme inhibition, and receptor binding.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The 4-bromo group enhances steric bulk and lipophilicity compared to 4-fluoro (electron-withdrawing) or 4-methoxy (electron-donating) analogs, impacting receptor binding and metabolic stability .

- Stereochemistry : The (R)- and (S)-enantiomers of the bromophenyl derivative exhibit divergent pharmacological profiles, as enantiomeric purity is critical in chiral drug intermediates .

- Synthetic Accessibility: Methyl 2-(4-bromophenyl)-2-oxoacetate (5p) serves as a precursor with a 68% yield under oxidative conditions, highlighting the challenge of introducing the amino group .

Pharmacological and Commercial Comparison

Key Observations :

- Cost : The bromophenyl derivative (AS21498) is priced lower per gram than its methoxy analog, reflecting differences in synthetic complexity .

Research Findings and Limitations

- Synthetic Challenges : The target compound’s synthesis requires enantioselective methods (e.g., chiral catalysts) to avoid racemization, as seen in ’s hydrogenation protocol .

- Analytical Consistency : NMR data for related compounds (e.g., δ 7.4–7.6 ppm for aromatic protons in 4-bromo derivatives) validate structural assignments across studies .

- Data Gaps : Pharmacokinetic data (e.g., logP, metabolic stability) for these analogs are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

Methyl (2R)-2-amino-2-(4-bromophenyl)acetate hydrochloride is a compound of increasing interest in biochemical research due to its unique structural features and biological interactions. This article examines its biological activity, including mechanisms of action, applications in enzyme studies, and comparisons with related compounds.

Chemical Structure and Properties

Methyl (2R)-2-amino-2-(4-bromophenyl)acetate HCl features a bromophenyl group that enhances its hydrophobic interactions, while the amino group allows for hydrogen bonding with biological macromolecules. This combination of functional groups contributes to its reactivity and specificity in biological systems .

The biological activity of this compound is mediated through its interaction with various molecular targets, particularly enzymes and receptors. The following mechanisms have been identified:

- Enzyme Modulation : The compound can inhibit or activate specific enzymes by binding to their active sites or allosteric sites. This modulation can lead to significant changes in metabolic pathways .

- Receptor Binding : It has been shown to interact with receptors involved in signal transduction, influencing cellular responses .

Enzyme Studies

This compound is utilized in the study of enzyme mechanisms. For instance, it has been employed to investigate the inhibition of human adenosine kinase (hAdK), a target for therapeutic intervention in various diseases. In vitro assays demonstrate that this compound can significantly alter hAdK activity, providing insights into its potential as a pharmacological agent .

Case Studies

-

Inhibition of Adenosine Kinase :

Concentration (μM) % Inhibition 50 88.3 20 88.4 1 44.4 0.5 21.5 - Signal Transduction Pathways :

Comparison with Similar Compounds

The unique structure of this compound distinguishes it from similar compounds such as Methyl 2-amino-2-phenylacetate hydrochloride and Methyl (4-bromophenyl)acetate. The presence of the bromine atom at the para position enhances its biological activity compared to compounds lacking such modifications .

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| This compound | Bromophenyl group at para position | Significant enzyme modulation |

| Methyl 2-amino-2-phenylacetate HCl | No halogen substitution | Lower enzyme inhibition |

| Methyl (4-bromophenyl)acetate | Similar but less reactive | Varies based on specific applications |

Q & A

Basic: What synthetic routes are recommended for obtaining high-purity Methyl (2R)-2-amino-2-(4-bromophenyl)acetate HCl?

Methodological Answer:

The synthesis typically involves two key steps: (1) Buchwald-Hartwig amination or Pd-catalyzed cross-coupling to introduce the bromophenyl group, and (2) chiral resolution to ensure enantiomeric purity. For example, in , methyl 2-amino-2-(4-bromophenyl)acetate was synthesized via Suzuki-Miyaura coupling using Pd(PPh₃)₂Cl₂ and Na₂CO₃ in THF at 100°C, yielding 80% product. Subsequent HCl treatment in ethanol generates the hydrochloride salt. To optimize purity:

- Use chiral HPLC or enzymatic resolution (e.g., lipase-mediated kinetic resolution) to isolate the (2R)-enantiomer .

- Employ EDCI/DMAP coupling for intermediate reactions to minimize racemization .

Advanced: How can contradictory NMR data for this compound be resolved during structural validation?

Methodological Answer:

Discrepancies in NMR signals (e.g., unexpected splitting or shifts) often arise from dynamic rotational isomerism or residual solvents. For instance, reports δ 7.53–7.39 (m, 4H) for aromatic protons, but steric hindrance from the bromophenyl group may split signals. To resolve:

- Perform 2D NMR (COSY, HSQC) to confirm coupling patterns and assign protons unambiguously.

- Use X-ray crystallography (via SHELX programs ) for absolute configuration verification, especially if chiral purity is critical.

- Compare with computational data (DFT-based NMR predictions) to validate experimental shifts .

Basic: What analytical techniques are essential for characterizing enantiomeric excess (ee)?

Methodological Answer:

- Chiral HPLC : Utilize columns like Chiralpak IA/IB with hexane/isopropanol mobile phases. For example, achieved >99% ee for related compounds using chiral stationary phases.

- Polarimetry : Measure specific rotation ([α]D) and compare with literature values (e.g., [α]D = +32° for (2R)-enantiomer in methanol) .

- Circular Dichroism (CD) : Confirm absolute configuration by matching Cotton effects with reference spectra .

Advanced: What strategies mitigate side reactions during bromophenyl group installation?

Methodological Answer:

Undesired byproducts (e.g., dehalogenation or diaryl formation) can occur during cross-coupling. highlights optimized conditions:

- Catalyst selection : Pd(PPh₃)₂Cl₂ shows higher selectivity for aryl bromides than Pd(OAc)₂.

- Temperature control : Maintain 100°C in THF to balance reaction rate and selectivity.

- Ligand screening : Additives like SPhos enhance catalytic efficiency for sterically hindered substrates .

- In-line monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

Basic: How does the bromophenyl substituent affect solubility and formulation in biological assays?

Methodological Answer:

The bromine atom increases hydrophobicity, reducing aqueous solubility. Key data from :

| Property | Value |

|---|---|

| Solubility in H₂O | 2.1 mg/mL (25°C) |

| Solubility in DMSO | 45 mg/mL |

| To improve bioavailability: |

- Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes .

- Synthesize prodrugs (e.g., ester hydrolysis to free acid) for enhanced solubility .

Advanced: How can computational modeling predict the compound’s interaction with enzymatic targets?

Methodological Answer:

- Docking studies (AutoDock Vina, Schrödinger) model binding to targets like aminoacyl-tRNA synthetases. The bromophenyl group’s steric bulk may occupy hydrophobic pockets, as seen in for fluorophenyl analogs.

- MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories.

- QSAR models correlate substituent effects (e.g., Hammett σ values for Br vs. F) with inhibitory activity .

Basic: What purification methods are effective for removing residual metal catalysts?

Methodological Answer:

- Chelating resins (e.g., SiliaMetS Thiol) selectively bind Pd residues.

- Liquid-liquid extraction : Use 5% aqueous EDTA to partition metal complexes into the aqueous phase.

- Flash chromatography : Employ silica gel with 5% acetic acid in eluent to protonate amine groups and reduce tailing .

Advanced: How to troubleshoot low yields in HCl salt formation?

Methodological Answer:

Low yields often result from incomplete protonation or premature crystallization . Solutions include:

- pH titration : Adjust to pH 2–3 with 2M HCl in ethanol, monitoring via in-situ pH probes.

- Anti-solvent addition : Slowly introduce diethyl ether to precipitate the salt while stirring at 0°C.

- Thermogravimetric analysis (TGA) verifies salt stability up to 150°C, ensuring no decomposition during drying .

Basic: What spectroscopic databases provide reliable reference data for this compound?

Methodological Answer:

- PubChem (CID: 1458733): Offers NMR, MS, and IR spectra for (2R)-enantiomer .

- NIST Chemistry WebBook : Validates mass fragmentation patterns (e.g., m/z 381.9 [MH]+ in ).

- Cambridge Structural Database (CSD) : Deposits X-ray data for analogous compounds to guide structural analysis .

Advanced: How does the compound’s stereochemistry influence its pharmacokinetic profile?

Methodological Answer:

The (2R)-configuration affects metabolic stability and tissue penetration :

- CYP450 metabolism : (2R)-enantiomers show slower oxidation rates than (2S) in liver microsomes due to steric shielding of the amino group.

- Plasma protein binding : Bromophenyl enhances albumin binding (95% vs. 80% for non-halogenated analogs), prolonging half-life.

- BBB permeability : LogP ~1.8 (calculated) suggests moderate blood-brain barrier penetration, relevant for CNS-targeted drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.